![molecular formula C21H34O11 B151126 Valerosidate CAS No. 29505-31-5](/img/structure/B151126.png)
Valerosidate
Overview
Description
Synthesis Analysis
Valerosidate has been found to transform into a compound called 8,9-didehydro-7-hydroxydolichodial (DHD) through a process of thermal hydrolysis . This transformation occurs when this compound is subjected to heat, indicating that its structure can change under certain conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with a chemical formula of C₂₁H₃₄O₁₁ . The structure analysis of such compounds often involves techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy .Scientific Research Applications
Isolation and Characterization
Valerosidate has been isolated and characterized from various plant sources. In 2005, Chen Ye-gao isolated this compound and other compounds from Valeriana jatamansi roots, highlighting the importance of spectroscopic analysis in identifying plant constituents (Chen Ye-gao, 2005).
Structural Elucidation
This compound's structure was elucidated in studies involving other iridoid glucosides. For instance, Uesato et al. (1987) isolated this compound from Patrinia gibbosa and determined its structure using spectroscopic and X-ray crystallographic studies (Uesato et al., 1987).
Medicinal Plant Research
This compound is found in medicinal plants like Valeriana officinalis, commonly used in traditional medicine for treating sleep disorders. Research on Valeriana dioscoridis aerial parts' extracts in 2020 revealed various phytochemicals with antioxidant and enzyme inhibitory activities, emphasizing the potential of this compound-containing plants in herbal medicine (Sarikurkcu et al., 2020).
Stress Tolerance in Medicinal Plants
In 2020, Amanifar and Toghranegar studied the efficiency of arbuscular mycorrhiza in enhancing tolerance of Valeriana officinalis under salinity stress and its impact on bioactive compounds production, such as valerenic acid, highlighting the role of this compound in plant stress responses (Amanifar & Toghranegar, 2020).
Neuroprotective Effects
Valeriana officinalis, containing this compound, demonstrated protective effects against rotenone-induced toxicity in Drosophila melanogaster, a model for studying movement disorders like Parkinson's disease. This 2013 study by Sudati et al. indicates potential therapeutic applications of this compound in neurodegenerative diseases (Sudati et al., 2013).
Antioxidant Defence in Drought Stress
Mustafavi et al. (2016) investigated the effects of polyamines on antioxidant defence and essential oil production in Valeriana officinalis under drought stress, further emphasizing the importance of this compound in plant response to environmental stress (Mustafavi et al., 2016).
Structure-Antioxidant Activity Relationships
Wang et al. (2017) explored the structure-antioxidant activity relationships of iridoid valepotriates, including this compound, in Valeriana jatamansi. This study contributes to understanding the mechanisms underlying the antioxidant activities of these compounds (Wang et al., 2017).
Mechanism of Action
Target of Action
Valerosidate is a natural product from Valeriana jatamansi . The exact primary targets of this compound are not well-documented in the literature. More research is needed to identify the specific molecular targets of this compound.
Mode of Action
It has been suggested that this compound may have potential anti-cancer properties
Biochemical Pathways
It is known that this compound is a heat-generated compound derived from a natural compound present in Patrinia villosa . More research is needed to understand the biochemical pathways affected by this compound and their downstream effects.
Result of Action
This compound has been found to exhibit inhibitory effects on cell viability in colon cancer cells . It has been reported that this compound reduced cell viability in HCT116 cells, with an IC50 value at 22.2 ± 1.1 μM . Moreover, this compound suppressed cell migration in HCT116 cells . These findings suggest that this compound may have potential anti-cancer properties.
Action Environment
It is known that environmental factors can influence the action of various compounds through mechanisms such as altering dna methylation, which can shape gene expression and subsequent health outcomes . More research is needed to understand how environmental factors influence the action, efficacy, and stability of this compound.
properties
IUPAC Name |
[(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O11/c1-9(2)4-14(24)32-19-15-11(5-13(23)21(15,3)28)10(7-29-19)8-30-20-18(27)17(26)16(25)12(6-22)31-20/h7,9,11-13,15-20,22-23,25-28H,4-6,8H2,1-3H3/t11-,12-,13+,15-,16-,17+,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCLZFYVLANQS-RHMPUOGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(C)O)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@]2(C)O)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.